Bienvenue dans la boutique en ligne BenchChem!

3-(Chloromethyl)-5-(3,5-dimethylisoxazol-4-yl)-1,2,4-oxadiazole

Medicinal Chemistry Drug Discovery ADME Properties

3-(Chloromethyl)-5-(3,5-dimethylisoxazol-4-yl)-1,2,4-oxadiazole (CAS 175205-42-2) is a heterocyclic building block that fuses a 1,2,4-oxadiazole ring with a 3,5-dimethylisoxazole moiety. Its defining feature for synthetic utility is the reactive chloromethyl group at the oxadiazole 3-position, which serves as an electrophilic handle for nucleophilic derivatization.

Molecular Formula C8H8ClN3O2
Molecular Weight 213.62 g/mol
CAS No. 175205-42-2
Cat. No. B069883
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Chloromethyl)-5-(3,5-dimethylisoxazol-4-yl)-1,2,4-oxadiazole
CAS175205-42-2
Molecular FormulaC8H8ClN3O2
Molecular Weight213.62 g/mol
Structural Identifiers
SMILESCC1=C(C(=NO1)C)C2=NC(=NO2)CCl
InChIInChI=1S/C8H8ClN3O2/c1-4-7(5(2)13-11-4)8-10-6(3-9)12-14-8/h3H2,1-2H3
InChIKeyUBNGKQCKUVRCGR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(Chloromethyl)-5-(3,5-dimethylisoxazol-4-yl)-1,2,4-oxadiazole (CAS 175205-42-2): Core Structural and Physicochemical Profile for Procurement


3-(Chloromethyl)-5-(3,5-dimethylisoxazol-4-yl)-1,2,4-oxadiazole (CAS 175205-42-2) is a heterocyclic building block that fuses a 1,2,4-oxadiazole ring with a 3,5-dimethylisoxazole moiety. Its defining feature for synthetic utility is the reactive chloromethyl group at the oxadiazole 3-position, which serves as an electrophilic handle for nucleophilic derivatization [1]. The compound has a molecular weight of 213.62 g/mol, an XLogP3 of 1.5, and a topological polar surface area (TPSA) of 65 Ų, placing it in a favorable property space for fragment-based drug discovery and chemical probe development [2]. It is typically supplied at ≥95% purity with batch-specific QC documentation including NMR, HPLC, or GC .

Why In-Class 1,2,4-Oxadiazole Building Blocks Cannot Simply Replace 3-(Chloromethyl)-5-(3,5-dimethylisoxazol-4-yl)-1,2,4-oxadiazole


Superficially similar 3-chloromethyl-1,2,4-oxadiazoles are not functionally interchangeable. The appended 3,5-dimethylisoxazole group in the target compound is not an inert structural bystander; it directly modulates the electronic environment of the oxadiazole core and the reactivity of the chloromethyl handle. This is evidenced by the compound's distinctly moderate XLogP3 of 1.5 and TPSA of 65 Ų, which contrast sharply with simpler aryl-substituted analogs. Generic substitution risks altering the rate of nucleophilic displacement at the chloromethyl site, the compound's solubility profile, and its ability to correctly orient the isoxazole moiety—a known acetyl-lysine mimetic pharmacophore [1]—in target binding pockets during structure-activity relationship (SAR) exploration [2].

Quantitative Differential Evidence: Where 3-(Chloromethyl)-5-(3,5-dimethylisoxazol-4-yl)-1,2,4-oxadiazole Diverges from Key Analogs


Lipophilicity Balance (XLogP3): Superior Drug-Likeness Window Over Highly Lipophilic Halogenated Phenyl Analogs

The target compound's computed XLogP3 of 1.5 positions it within the optimal lipophilicity range (LogP 1–3) for CNS drug candidates and general oral bioavailability, as defined by Lipinski's Rule of Five. In contrast, the closely related analog 3-(Chloromethyl)-5-(4-chlorophenyl)-1,2,4-oxadiazole (CAS 73217-30-8) exhibits a significantly higher logP (experimental logP 2.87 [1]; computed ChemSrc logP 3.13 ), which raises its risk of poor aqueous solubility, high metabolic turnover, and promiscuous target binding. The 1.4–1.6 log unit difference represents a substantial gap that influences every stage of preclinical development.

Medicinal Chemistry Drug Discovery ADME Properties

Topological Polar Surface Area (TPSA): Enhanced Aqueous Solubility and Permeability Balance Compared to Phenyl-Substituted Comparators

The target compound possesses a TPSA of 65 Ų, which is above the threshold often associated with favorable oral absorption (<140 Ų) but significantly higher than simple aryl-substituted 1,2,4-oxadiazole analogs. For context, the typical TPSA of the comparator 3-(Chloromethyl)-5-(4-chlorophenyl)-1,2,4-oxadiazole is approximately 38–43 Ų (based on structural deduction [1]), indicating a lower capacity for aqueous solvation. The target compound's higher TPSA, driven by the additional nitrogen and oxygen atoms in the isoxazole ring, predicts improved aqueous solubility and a reduced likelihood of non-specific membrane binding, crucial for achieving reliable dose-response in cellular assays.

Drug Absorption Permeability Solubility

Defined Chemical Stability Profile: Documented Ambient Storage Compatibility Contrary to Structural Reactivity Assumptions

Despite the well-known reactivity of the benzylic-like chloromethyl group, the compound is classified as 'stable under recommended storage conditions' at ambient temperature per the Globally Harmonized System (GHS) safety data sheet . This differentiates it from more labile chloromethyl heterocycles that require sub-zero storage to prevent hydrolysis. The stability is attributed to the electron-withdrawing nature of the 1,2,4-oxadiazole ring, which reduces the electrophilicity of the chloromethyl carbon relative to unactivated alkyl chlorides. This documented stability ensures weight-out accuracy and synthetic consistency across multi-step protocols.

Chemical Handling Storage Conditions Synthetic Reliability

Privileged Acetyl-Lysine Mimetic Pharmacophore: An Isoxazole Motif Validated in Bromodomain Inhibition That Generic Analogs Cannot Reproduce

The 3,5-dimethylisoxazole motif is not merely a substituent but a well-characterized acetyl-lysine (KAc) mimetic. X-ray crystallography has demonstrated that 3,5-dimethylisoxazole derivatives occupy the KAc-binding pocket of bromodomains, including human BRD4(1), with key interactions between the isoxazole oxygen and a conserved asparagine residue [1]. The target compound uniquely presents this validated pharmacophore directly appended to a derivatizable oxadiazole scaffold via its 5-position. Analogs lacking the 3,5-dimethylisoxazole group—such as 3-(Chloromethyl)-5-methyl-1,2,4-oxadiazole or 3-(Chloromethyl)-5-(4-chlorophenyl)-1,2,4-oxadiazole—are incapable of engaging bromodomain readers, representing a total loss of this structurally-enabled biological function.

Epigenetics Bromodomain Inhibition Pharmacophore Modeling

Procurement-Critical Application Scenarios for 3-(Chloromethyl)-5-(3,5-dimethylisoxazol-4-yl)-1,2,4-oxadiazole


Fragment-Based Lead Discovery for Bromodomain-Containing Epigenetic Targets

The compound serves as a fragment-sized (MW 213.62 g/mol) entry point that already embodies a validated acetyl-lysine mimetic. Research teams can immediately dock-then-derivatize via the chloromethyl handle, enabling rapid library enumeration around the 1,2,4-oxadiazole core for BRD4 and related BET family targets. This leverages the known X-ray interactions of 3,5-dimethylisoxazole with the KAc-binding pocket, providing a structural rationale that simpler chloromethyl-oxadiazoles cannot offer [1].

Heterocyclic Chemical Probe Synthesis Requiring Balanced Lipophilicity

With an XLogP3 of 1.5, the compound is an ideal starting point for synthesizing chemical probes where maintaining aqueous solubility (supported by TPSA of 65 Ų) is non-negotiable for cellular assay compatibility. This is a differentiated advantage over more lipophilic chloromethyl-oxadiazole analogs (e.g., 4-chlorophenyl derivatives with logP ~2.9) that risk compound aggregation and non-specific cellular toxicity, as inferred from empirical drug discovery guidelines [2].

Dual-Warhead Molecular Glue and PROTAC Linker Chemistry

The chloromethyl group provides a straightforward alkylating handle for the first attachment point, while the 3,5-dimethylisoxazole ring offers a rigid, heterocyclic spacer that can be further functionalized. The compound's ambient storage stability and reproducible batch purity (≥95% by HPLC/NMR) ensure that multi-step synthetic routes to bifunctional degraders proceed without interruption from intermediate degradation, a practical advantage supported by GHS stability documentation .

Structure-Activity Relationship (SAR) Expansion Around the 1,2,4-Oxadiazole Bioisostere

For medicinal chemistry programs exploring 1,2,4-oxadiazoles as amide or ester bioisosteres, the specific isoxazole substitution pattern in this compound provides a distinct electronic and steric environment compared to methyl or phenyl-substituted analogs. This allows systematic SAR exploration of how a heteroaryl group influences target binding affinity and metabolic stability, using a compound whose computed descriptors (MW, HBD=0, HBA=5, rotatable bonds=2) predict oral bioavailability compliance [2].

Quote Request

Request a Quote for 3-(Chloromethyl)-5-(3,5-dimethylisoxazol-4-yl)-1,2,4-oxadiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.